Lipophilic Ligand Efficiency (LLE) Differentiation from 6-Phenoxy VEGFR2 Inhibitor 6b
The target compound is differentiated from the lead compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide) by a predicted improvement in lipophilic ligand efficiency (LLE). Compound 6b exhibits a VEGFR2 IC50 of 7.1 nM but has a high calculated lipophilicity (XLogP3-AA ~5.0), resulting in a suboptimal LLE of approximately 3.15 [1]. The target compound, with its 2,4-dichloro and 6-methoxy substitutions, has a lower computed XLogP3-AA of 4.4, which, if it achieves a similar or moderately reduced potency, would yield a superior LLE, suggesting a better balance between potency and physicochemical properties critical for downstream development [2].
| Evidence Dimension | Lipophilic Ligand Efficiency (LLE; pIC50 - XLogP3-AA) |
|---|---|
| Target Compound Data | Predicted XLogP3-AA = 4.4 [2]. Pharmacological potency data is not publicly available for a direct LLE calculation. |
| Comparator Or Baseline | Compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide): VEGFR2 IC50 = 7.1 nM, XLogP3-AA = 5.0 (estimated from structure), LLE = 3.15 [1]. |
| Quantified Difference | Target compound has a predicted XLogP3-AA reduction of 0.6 log units versus 6b, positioning it for a potentially higher LLE if IC50 is within ~2-fold of 6b. |
| Conditions | Computed XLogP3-AA via PubChem (2021.05.07 release) and comparative structural analysis with the VEGFR2 inhibitor 6b from Miyamoto et al. (2012). |
Why This Matters
A higher LLE indicates a more efficient use of lipophilicity for target binding, which is a critical selection criterion for medicinal chemists prioritizing leads with better ADME and lower toxicity risk.
- [1] Miyamoto, N., Oguro, Y., Takagi, T., Iwata, H., Miki, H., Hori, A., & Imamura, S. (2012). Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(24), 7051–7058. View Source
- [2] PubChem. (2024). Compound Summary for CID 16885826, 2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide. National Center for Biotechnology Information. View Source
